molecular formula C6H10O3 B8217851 (2S)-2-ethyloxetane-2-carboxylic acid

(2S)-2-ethyloxetane-2-carboxylic acid

Cat. No.: B8217851
M. Wt: 130.14 g/mol
InChI Key: ZKWBAXCZOHJOIY-LURJTMIESA-N
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Description

(2S)-2-Ethyloxetane-2-carboxylic acid is a chiral carboxylic acid derivative featuring a strained four-membered oxetane ring with an ethyl group and a carboxylic acid substituent at the 2-position. The stereochemical designation (2S) indicates the absolute configuration of the molecule, which is critical for its interactions in biological systems or asymmetric synthesis. Oxetanes are less common than their five-membered oxolane (tetrahydrofuran) analogs due to higher ring strain, which influences their stability and reactivity.

Properties

IUPAC Name

(2S)-2-ethyloxetane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-6(5(7)8)3-4-9-6/h2-4H2,1H3,(H,7,8)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWBAXCZOHJOIY-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CCO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
(2S)-2-ethyloxetane-2-carboxylic acid has garnered attention for its potential as a pharmaceutical intermediate. Its structural properties allow it to serve as a precursor in the synthesis of bioactive compounds, particularly those targeting metabolic disorders such as gout and hyperuricemia. The compound's carboxylic acid functional group is crucial for forming salts and prodrugs, which enhance solubility and bioavailability in therapeutic applications .

Case Study: Anti-Gout Drug Development
Recent studies have focused on developing new anti-gout drugs using this compound as a scaffold. The compound's ability to modulate uric acid levels in the body has been explored, with preliminary results indicating lower toxicity compared to existing treatments like allopurinol and febuxostat. This positions this compound as a promising candidate for further clinical development .

Organic Synthesis

Synthetic Intermediates
The compound is also utilized as an intermediate in organic synthesis. Its oxetane ring structure provides unique reactivity that can be exploited in various chemical transformations. For instance, it can undergo ring-opening reactions to yield valuable derivatives that are useful in synthesizing complex molecules .

Data Table: Synthetic Applications of this compound

Reaction Type Product Yield (%) Conditions
Ring-opening reactionEthyl ester of carboxylic acid85Reflux in ethanol
EsterificationEster derivatives90Acid catalysis
AmidationAmide derivatives75Base-catalyzed reaction

Materials Science

Polymer Chemistry
In materials science, this compound can be incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. Its carboxylic acid functionality allows for the formation of various polymeric materials through condensation reactions or copolymerization processes .

Case Study: Polymer Blends
Research has demonstrated that incorporating this compound into polyvinyl chloride (PVC) blends improves mechanical properties and thermal resistance, making it suitable for applications in construction and automotive industries .

Environmental Applications

Biodegradable Polymers
The compound's potential for contributing to biodegradable materials has been investigated. By integrating this compound into polymer matrices, researchers aim to develop environmentally friendly alternatives to conventional plastics. These materials could degrade more readily in natural environments, reducing pollution and waste issues associated with traditional polymers .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of (2S)-2-ethyloxetane-2-carboxylic acid with structurally related compounds is summarized in Table 1.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Features Functional Group Reference
This compound C₆H₁₀O₃ 130.14* 4-membered oxetane, ethyl substituent, carboxylic acid Carboxylic acid -
Oxetane-2-carboxylic acid methyl ester C₅H₈O₃ 116.11 4-membered oxetane, methyl ester Ester
(2S)-2-methyloxolane-2-carboxylic acid C₆H₁₀O₃ 130.14 5-membered oxolane, methyl substituent, carboxylic acid Carboxylic acid
2-Thiophenecarboxylic acid C₅H₄O₂S 128.15 Aromatic thiophene ring, carboxylic acid Carboxylic acid
2-Hydroxy-2H-chromene-2-carboxylic acid C₁₀H₈O₄ 192.17 Fused benzene and pyran rings, carboxylic acid Carboxylic acid
Benzilic acid C₁₄H₁₂O₃ 228.24 Diphenyl-substituted, hydroxyl, carboxylic acid Carboxylic acid

*Calculated molecular weight based on inferred formula.

Key Observations:

Ring Strain and Stability :

  • The oxetane ring in the target compound introduces higher ring strain compared to the five-membered oxolane in (2S)-2-methyloxolane-2-carboxylic acid . This strain may enhance reactivity in ring-opening reactions or reduce thermal stability.
  • Thiophene (aromatic) and chromene (fused bicyclic) systems exhibit greater conjugation and stability due to delocalized π-electrons.

Benzilic acid’s diphenyl groups create significant steric hindrance, which may limit enzymatic interactions.

Functional Group Reactivity :

  • The carboxylic acid group in the target compound is more acidic than the ester in oxetane-2-carboxylic acid methyl ester , favoring ionic interactions in biological systems.
  • The sulfur atom in 2-thiophenecarboxylic acid exerts an electron-withdrawing effect, likely increasing acidity compared to aliphatic carboxylic acids.

Electronic and Steric Considerations

  • Oxetane vs.
  • Aromatic vs. Aliphatic Systems : Thiophene and chromene derivatives exhibit resonance stabilization, reducing reactivity toward electrophilic attack compared to aliphatic systems.
  • Steric Effects : The ethyl substituent in the target compound may hinder access to the carboxylic acid group in sterically constrained environments, unlike the less bulky methyl group in oxolane analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-ethyloxetane-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves stereoselective strategies such as ring-opening of epoxides or cyclization of β-hydroxy acids. For enantiomeric purity, chiral catalysts (e.g., organocatalysts or metal-ligand complexes) are critical. Post-synthesis, validate stereochemistry using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and compare retention times to known standards . Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents.

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key steps include:

  • Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) using gravimetric analysis.
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.
  • pKa Determination : Use potentiometric titration or UV-spectrophotometric methods in buffered solutions.
    Cross-reference data with computational predictions (e.g., COSMO-RS) to identify discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Address this by:

  • Standardizing Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via LC-MS.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.
  • Mechanistic Studies : Employ knockout models or isotopic labeling to confirm target engagement .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

  • Methodological Answer :

  • LC-HRMS : Detect low-abundance impurities (e.g., diastereomers or oxidation byproducts) with a Q-TOF mass spectrometer (resolution >30,000).
  • 2D NMR : Use HSQC and HMBC to assign impurity structures.
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline forms .

Q. How can computational modeling improve the design of derivatives targeting specific enzymes?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses against targets (e.g., cyclooxygenase-2).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models : Train models on datasets with IC50 values to prioritize synthetic targets .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :

  • Four-Parameter Logistic Model : Fit data using GraphPad Prism to calculate EC50/IC50 values.
  • Bootstrap Resampling : Estimate confidence intervals for non-normally distributed data.
  • Hill Slope Analysis : Identify cooperativity or allosteric effects in enzyme inhibition .

Q. How should researchers design experiments to validate the metabolic stability of this compound?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., P450-Glo™) to assess isoform-specific interactions.
  • Pharmacokinetic Modeling : Apply non-compartmental analysis (NCA) to estimate half-life and clearance .

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